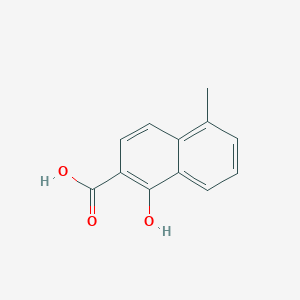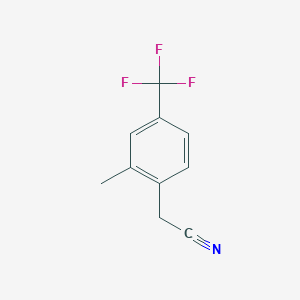
2-(5-Chloro-1H-indazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-1H-indazol-1-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chloro substituent at the 5-position and an ethanol group at the 2-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-indazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst. The reaction typically proceeds in the presence of a base and an oxidant, such as oxygen, to form the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization reactions. Additionally, continuous flow reactors may be employed to improve reaction scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1H-indazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(5-Chloro-1H-indazol-1-yl)acetaldehyde or 2-(5-Chloro-1H-indazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-Hydroxy-1H-indazol-1-yl)ethanol.
Substitution: Formation of 2-(5-Amino-1H-indazol-1-yl)ethanol or 2-(5-Mercapto-1H-indazol-1-yl)ethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1H-indazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and ethanol group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
2-(5-Chloro-1H-indazol-1-yl)ethanol can be compared with other indazole derivatives, such as:
2-(5-Nitro-1H-indazol-1-yl)ethanol: Contains a nitro group instead of a chloro group, which may alter its biological activity and reactivity.
2-(5-Bromo-1H-indazol-1-yl)ethanol:
2-(5-Methyl-1H-indazol-1-yl)ethanol: Contains a methyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
The unique combination of the chloro substituent and ethanol group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
24240-17-3 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(5-chloroindazol-1-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |
InChI Key |
IEBCDHGJSRVJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NN2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


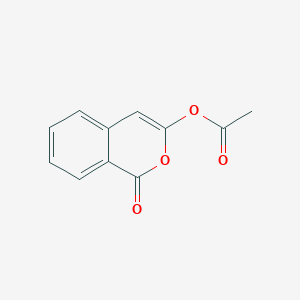
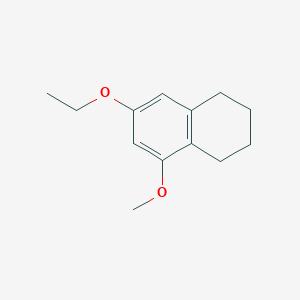


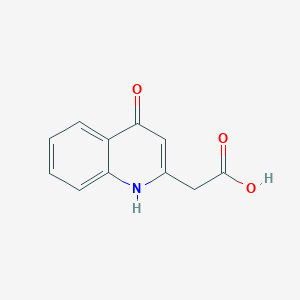
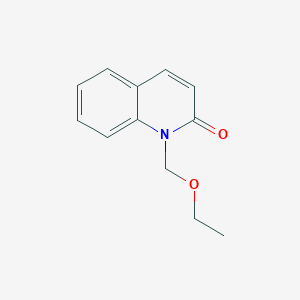

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)


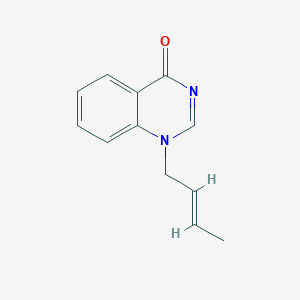
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
